molecular formula C20H34O2 B12778790 1alpha-Methyl-5alpha-androstane-3beta,17beta-diol CAS No. 4011-44-3

1alpha-Methyl-5alpha-androstane-3beta,17beta-diol

Cat. No.: B12778790
CAS No.: 4011-44-3
M. Wt: 306.5 g/mol
InChI Key: CYBREHOEFDYISP-AYWFNIBGSA-N
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Description

The compound “3E7IW352LX” is scientifically known as (1α,3β,5α,17β)-1-Methylandrostane-3,17-diol. This compound is a derivative of androstane, a steroid structure that is significant in various biochemical and pharmacological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1α,3β,5α,17β)-1-Methylandrostane-3,17-diol typically involves the following steps:

    Starting Material: The synthesis begins with androstane, a steroid nucleus.

    Hydroxylation: The addition of hydroxyl groups at the 3 and 17 positions.

Reaction Conditions:

    Temperature: The reactions are generally carried out at controlled temperatures, often between 25°C to 100°C.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or other suitable catalysts are used to facilitate the reactions.

    Solvents: Common solvents include dichloromethane, ethanol, or other organic solvents.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Thionyl chloride (SOCl₂), alkyl halides.

Major Products:

Scientific Research Applications

(1α,3β,5α,17β)-1-Methylandrostane-3,17-diol has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with androgen receptors in the body. It binds to these receptors, initiating a cascade of molecular events that lead to the expression of specific genes involved in muscle growth and development. The pathways involved include the activation of protein synthesis and inhibition of protein degradation, contributing to its anabolic effects .

Comparison with Similar Compounds

    Androstanediol: A similar compound with hydroxyl groups at different positions.

    Methandrostenolone: Another anabolic steroid with a similar core structure but different functional groups.

Uniqueness: (1α,3β,5α,17β)-1-Methylandrostane-3,17-diol is unique due to its specific methylation and hydroxylation pattern, which imparts distinct biochemical properties and metabolic pathways compared to other androstane derivatives .

Properties

CAS No.

4011-44-3

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(1S,3S,5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H34O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-18,21-22H,4-11H2,1-3H3/t12-,13-,14-,15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

CYBREHOEFDYISP-AYWFNIBGSA-N

Isomeric SMILES

C[C@H]1C[C@@H](C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C)O

Canonical SMILES

CC1CC(CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C)O

Origin of Product

United States

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